molecular formula C5H9Cl3O3 B14546696 Formic acid;2,3,4-trichlorobutan-1-ol CAS No. 61810-61-5

Formic acid;2,3,4-trichlorobutan-1-ol

Cat. No.: B14546696
CAS No.: 61810-61-5
M. Wt: 223.48 g/mol
InChI Key: OFSVCSKRWXNKHL-UHFFFAOYSA-N
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Description

Formic acid;2,3,4-trichlorobutan-1-ol is a compound that combines formic acid and 2,3,4-trichlorobutan-1-ol. 2,3,4-trichlorobutan-1-ol is an organic compound with three chlorine atoms attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formic acid;2,3,4-trichlorobutan-1-ol can be achieved through the reaction of formic acid with 2,3,4-trichlorobutan-1-ol under controlled conditions. The reaction typically involves mixing equimolar amounts of formic acid and 2,3,4-trichlorobutan-1-ol and allowing the reaction to proceed at room temperature. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of formic acid involves the hydrolysis of methyl formate or the oxidation of methanol. The formic acid produced can then be reacted with 2,3,4-trichlorobutan-1-ol to form the desired compound .

Chemical Reactions Analysis

Types of Reactions

Formic acid;2,3,4-trichlorobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Carbon dioxide and water are the major products.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituent introduced.

Mechanism of Action

The mechanism of action of formic acid;2,3,4-trichlorobutan-1-ol involves its interaction with cellular components. Formic acid can cause metabolic acidosis by lowering the pH of the cellular environment . The chlorine atoms in 2,3,4-trichlorobutan-1-ol can interact with proteins and enzymes, potentially inhibiting their function . The compound’s effects are mediated through its ability to disrupt cellular processes and induce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formic acid;2,3,4-trichlorobutan-1-ol is unique due to the presence of three chlorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

61810-61-5

Molecular Formula

C5H9Cl3O3

Molecular Weight

223.48 g/mol

IUPAC Name

formic acid;2,3,4-trichlorobutan-1-ol

InChI

InChI=1S/C4H7Cl3O.CH2O2/c5-1-3(6)4(7)2-8;2-1-3/h3-4,8H,1-2H2;1H,(H,2,3)

InChI Key

OFSVCSKRWXNKHL-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CCl)Cl)Cl)O.C(=O)O

Origin of Product

United States

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